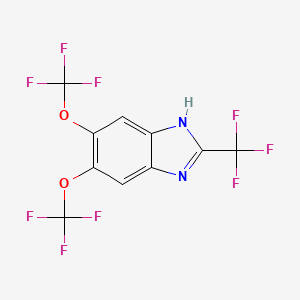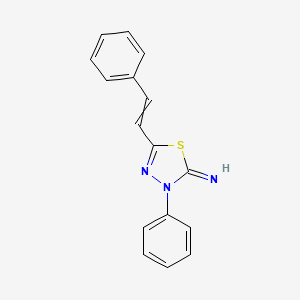
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is an organic compound belonging to the class of cycloalkenes. It is characterized by a six-membered ring with two double bonds (diene) and three alkyl substituents: an ethyl group at position 3 and two methyl groups at positions 1 and 2. This compound is of interest due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as transition metal complexes can facilitate the cyclization and functionalization of linear precursors to form the cyclohexene ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and selectivity.
化学反応の分析
Types of Reactions
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can yield the corresponding cyclohexane derivative.
Substitution: Electrophilic substitution reactions can occur at the alkyl-substituted positions, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Halogens (e.g., Br2, Cl2), alkyl halides
Major Products
Oxidation: Epoxides, diols
Reduction: Cyclohexane derivatives
Substitution: Halogenated or alkylated cyclohexenes
科学的研究の応用
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of dienes and the mechanisms of cycloaddition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making it a potential lead compound for drug development.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. The conjugated diene system allows for resonance stabilization of intermediates, facilitating reactions such as electrophilic addition and cycloaddition. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- 1,2-Dimethylcyclohexa-1,4-diene
- 3-Methyl-1,2-dimethylcyclohexa-1,4-diene
- 1,4-Dimethylcyclohexa-1,3-diene
Uniqueness
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is unique due to the presence of an ethyl group at position 3, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can lead to different reaction outcomes and applications.
特性
CAS番号 |
125909-70-8 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
3-ethyl-1,2-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h5,7,10H,4,6H2,1-3H3 |
InChIキー |
JWYIMGQSFPZVKV-UHFFFAOYSA-N |
正規SMILES |
CCC1C=CCC(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
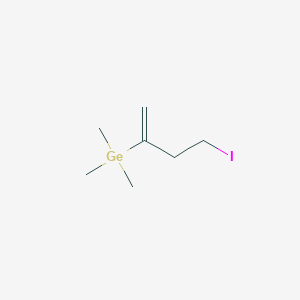
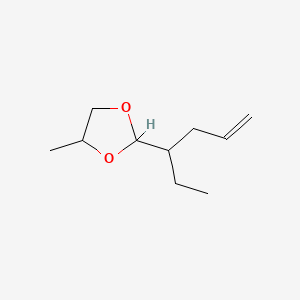
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)


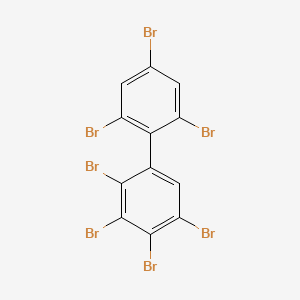
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
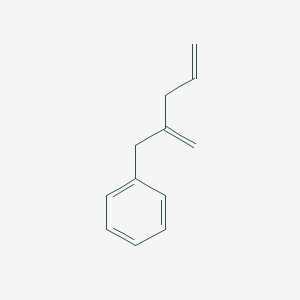

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
